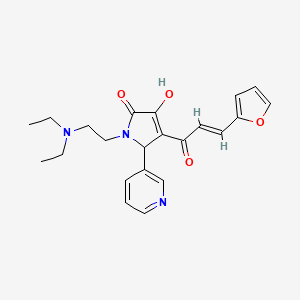

(E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Description

BenchChem offers high-quality (E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-3-24(4-2)12-13-25-20(16-7-5-11-23-15-16)19(21(27)22(25)28)18(26)10-9-17-8-6-14-29-17/h5-11,14-15,20,27H,3-4,12-13H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCWQCPMQMCNTK-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C=CC2=CC=CO2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)/C=C/C2=CC=CO2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features suggest interactions with various biological targets, making it a candidate for pharmacological applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and research findings.

Structural Characteristics

The chemical structure of the compound includes several functional groups that contribute to its biological activity. Notably, it features:

- Pyrrolone core : A common motif in pharmacologically active compounds.

- Furan moiety : Known for its role in enhancing biological interactions.

- Diethylamino group : Associated with various pharmacological effects.

Structure Table

| Feature | Description |

|---|---|

| Pyrrolone core | Central structure linked to diverse activities |

| Furan moiety | Enhances reactivity and biological interactions |

| Diethylamino group | Involved in pharmacological effects |

Antimicrobial Activity

Research indicates that compounds with a similar structural framework often exhibit significant antimicrobial properties. The presence of the furan and pyrrolone structures suggests that this compound may effectively combat various bacterial strains.

Case Study: Antimicrobial Efficacy

A study conducted on similar pyrrolone derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains, highlighting their potential as therapeutic agents in treating infections .

Anti-inflammatory Properties

The incorporation of methoxyphenyl and furan groups is believed to contribute to anti-inflammatory effects. These groups can modulate inflammatory pathways, making the compound a candidate for further investigation in inflammatory diseases.

Research Findings

In vitro studies have shown that derivatives of this compound reduce pro-inflammatory cytokine production in cell cultures, indicating potential use in managing inflammatory conditions .

Cytotoxicity Against Cancer Cells

The ability of this compound to induce apoptosis in cancer cell lines has been noted in preliminary studies. Similar compounds have been evaluated for their cytotoxic effects, suggesting that this compound may also possess anticancer properties.

Cytotoxicity Data Table

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems. Potential mechanisms include:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor binding : It may interact with cellular receptors, influencing signaling pathways.

Interaction Studies

Studies focusing on the interaction of this compound with target proteins are essential for determining its practical applications. These investigations typically assess binding affinity and functional outcomes in cellular models.

Scientific Research Applications

The compound (E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential applications in medicinal chemistry, biological activity, and other relevant fields, supported by data tables and case studies.

Structural Formula

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. For instance, research on related pyrrole derivatives has shown their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| (E)-1... | A549 | TBD | TBD |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that similar structures can inhibit bacterial growth and exhibit antifungal activity. The presence of the furan ring is often linked to enhanced antimicrobial efficacy.

Case Study: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| Compound C | E. coli | 32 µg/mL | Bactericidal |

| Compound D | S. aureus | 16 µg/mL | Bacteriostatic |

| (E)-1... | C. albicans | TBD | TBD |

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of (E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one with various biological targets. These studies help identify potential therapeutic applications by modeling interactions with enzymes or receptors involved in disease processes.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, though further investigation is needed to assess metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

- Methodological Answer : Focus on reaction condition optimization (temperature, solvent polarity, and catalyst selection) to minimize side reactions. For example, diethylaminoethyl group introduction requires controlled alkylation steps to avoid over-substitution . Purification via column chromatography or recrystallization is essential due to polar by-products . Validate purity using HPLC and NMR, particularly monitoring the (E)-configuration of the acryloyl group to prevent isomerization .

Q. How can researchers confirm the structural integrity of the compound, especially its stereochemistry and functional group arrangement?

- Methodological Answer : Use a combination of -NMR (e.g., coupling constants for (E)-acryloyl conformation), -NMR (to resolve pyridine and furan substituents), and high-resolution mass spectrometry (HRMS) for molecular weight validation . X-ray crystallography is recommended for absolute stereochemical confirmation if suitable crystals are obtained .

Q. What are common synthetic impurities or degradation products observed during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Hydrolysis of the acryloyl group or oxidation of the diethylaminoethyl moiety are common issues. Impurities can be identified via LC-MS and mitigated by inert atmosphere handling (N/Ar) and low-temperature storage . Stabilize the pyrrolone core using buffered solvents (pH 6–7) to prevent keto-enol tautomerization .

Advanced Research Questions

Q. How can computational modeling be applied to predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to map interactions between the pyridin-3-yl group and target active sites. Use density functional theory (DFT) to calculate electrostatic potential surfaces, prioritizing the diethylaminoethyl group for protonation studies in physiological conditions . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental strategies can resolve contradictions in biological activity data across different studies (e.g., IC variability)?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, cell line viability protocols) to reduce variability. Perform dose-response curves in triplicate and analyze using nonlinear regression models. Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How does modifying the furan-2-yl acryloyl moiety impact the compound’s physicochemical properties and bioactivity?

- Methodological Answer : Synthesize analogues with substituted furans (e.g., 5-nitro-furan) or replace the acryloyl group with a propargyl ester. Assess logP (via shake-flask method) and permeability (Caco-2 assay) to correlate structural changes with bioavailability. Compare IC values in target inhibition assays to establish structure-activity relationships (SAR) .

Q. What advanced techniques can improve scalability and sustainability of the synthesis (e.g., reducing hazardous waste)?

- Methodological Answer : Implement flow chemistry for exothermic steps (e.g., acryloylation) to enhance heat dissipation and reduce solvent use. Replace traditional catalysts with immobilized enzymes or recyclable heterogeneous catalysts (e.g., Pd/C). Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.